Compound Description: This class of compounds, specifically 2-substituted imidazopyridines and pyridazines, exhibits high affinity and selectivity for D4 dopamine receptors []. One notable derivative, 2-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA), displays substantial agonist efficacy at D4 receptors and induces penile erection in rats [].
Relevance: These compounds share the core 4-phenylpiperazine structure with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The key structural difference lies in the presence of an imidazoazine or aza-analogue ring system directly attached to the piperazine nitrogen instead of the aniline moiety found in the main compound [].
Compound Description: This compound demonstrates a pharmacological profile characteristic of central serotonergic system stimulation, particularly at 5-HT2A receptors, leading to anorectic activity in rats [, ].
Compound Description: A series of these pyrrolo[2,3-d]pyrimidine Mannich bases have been explored as potential dopamine D4 receptor ligands [].
Relevance: The core structure of 4-[(4-Phenylpiperazin-1-yl)methyl]aniline, the 4-phenylpiperazine moiety connected through a methylene linker, is also present in these derivatives. The difference lies in the replacement of the aniline group with a pyrrolo[2,3-d]pyrimidine system [].
Compound Description: This compound's crystal structure reveals a chair-shaped piperazine ring and a nearly planar triazole ring [].
Relevance: This compound and 4-[(4-Phenylpiperazin-1-yl)methyl]aniline share the 4-phenylpiperazine subunit. The distinction arises from the presence of a bulky 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione group attached to the piperazine nitrogen via a methylene linker [].
Compound Description: Crystallographic analysis of this compound shows a disordered 2-thienyl ring and a nearly co-planar 1,3,4-oxadiazole ring [].
Relevance: Both this compound and 4-[(4-Phenylpiperazin-1-yl)methyl]aniline incorporate a 4-phenylpiperazine unit. The distinguishing feature is the presence of a 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione group linked to the piperazine through a methylene bridge [].
Compound Description: The crystal structure of this compound indicates a chair conformation for the piperazine ring and equatorial positions for the N-bound substituents [].
Compound Description: This symmetric molecule features four identical substituents bonded to a central carbon atom, with each substituent containing the 4-phenylpiperazine moiety [].
Relevance: A key structural similarity to 4-[(4-Phenylpiperazin-1-yl)methyl]aniline is the presence of the 4-phenylpiperazine unit. The distinction lies in the tetra-substitution around a central methane carbon, with each substituent connected to the piperazine nitrogen through a methylene linker [].
4-(4-Phenylpiperazin-1-yl)-3-O-methyl-D-inositol
Compound Description: Synthesized as an analog of levodropropizine, this compound displays significant antitussive effects in rats [].
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole Derivatives
Compound Description: These benzimidazole derivatives were designed and synthesized for their potential anxiolytic activity, exhibiting promising results in computational simulations and in vivo studies [].
Relevance: These compounds share the 4-phenylpiperazine moiety with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The key structural difference is the presence of a benzimidazole ring system directly attached to the piperazine nitrogen or linked through a methylene group [].
Compound Description: This series of benzimidazoles incorporates a 4-phenylpiperazine unit at the 6-position of the benzimidazole ring system [].
N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones
Compound Description: These derivatives, particularly those derived from phenoxazine and phenothiazine, exhibit potent antiproliferative properties and inhibit tubulin polymerization by binding to the colchicine binding site of β-tubulin [].
Relevance: These compounds share the 4-phenylpiperazine moiety with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The key difference is the presence of a methanone linker connected to the piperazine nitrogen, which further links to various N-heterocyclic systems, including phenoxazine and phenothiazine [].
Compound Description: Identified as a novel small molecule inhibitor of the androgen receptor, this compound shows potential as a lead for developing clinical candidates for treating castration-resistant prostate cancer [].
Relevance: This compound and 4-[(4-Phenylpiperazin-1-yl)methyl]aniline share the 4-phenylpiperazine unit. The structural distinction arises from the presence of a 2-[(isoxazol-4-ylmethyl)thio]ethanone group attached to the piperazine nitrogen [].
Compound Description: This compound demonstrates moderate antimicrobial activity against S. aureus and C. albicans [].
Compound Description: These derivatives show varying affinities for 5-HT1A and 5-HT2A receptors. Compounds with a cyclohexane ring (5-7) display high 5-HT2A receptor affinity and act as antagonists, while the introduction of a beta-tetralone ring (8-10) reduces 5-HT2A affinity [, ].
Compound Description: This compound demonstrates noticeable DPPH radical scavenging activity and shows analgesic and anti-inflammatory activities in vivo [].
Compound Description: This series of compounds has been investigated for its activity as CCR1 antagonists, with some derivatives demonstrating potent inhibition [].
Relevance: These compounds share the 4-phenylpiperazine structure with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The key difference is the presence of a 2-(1H-pyrazol-1-yl)ethanone group attached to the piperazine nitrogen [].
Compound Description: BFC acts as a mixed-type corrosion inhibitor for brass in hydrochloric acid, showing increased inhibition efficiency with rising temperatures [].
Compound Description: This compound exhibits antidepressant-like activity in rodent models of depression, acting as a 5-HT3 receptor antagonist [].
Compound Description: This class of compounds involves silicon phthalocyanines with both peripheral and axial substitutions. The axial substitution incorporates a (4-phenylpiperazin-1-yl)propanoxy group [].
Relevance: These compounds share the 4-phenylpiperazine moiety with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The distinct feature is the attachment of this moiety to an axial position of a silicon phthalocyanine core via a propanoxy linker [].
Compound Description: This group of compounds represents a series of aminotetralin-piperazine hybrids developed as potential dopamine D2/D3 receptor ligands. These analogs incorporate variations in the phenolic hydroxyl group's position on the aromatic ring and linker lengths [].
Relevance: These compounds and 4-[(4-Phenylpiperazin-1-yl)methyl]aniline share the 4-phenylpiperazine unit. The structural difference lies in the attachment of the piperazine nitrogen to a 7-(propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol system via an ethyl linker [].
1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives
Compound Description: These derivatives, featuring phenylpiperazine or phenylpiperidine moieties linked to a pyrrolidin-2-one ring, were evaluated for their alpha1-adrenoceptor binding affinity, antiarrhythmic, and antihypertensive activities [].
Relevance: These compounds share structural similarities with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline, particularly the presence of either a phenylpiperazine or a closely related phenylpiperidine unit. The difference lies in the propyl linker connecting the piperazine or piperidine nitrogen to a 3-aryl-3-alkyl-pyrrolidin-2-one system [].
Compound Description: This compound serves as a residualizing label for (18)F-labeling of internalizing biomolecules. It utilizes a template successfully employed for radioiodination [].
Relevance: Although structurally distinct, this compound is relevant to 4-[(4-Phenylpiperazin-1-yl)methyl]aniline due to its application in biomolecule labeling. This highlights the potential for incorporating the phenylpiperazine moiety into more complex structures for biological applications [].
Relevance: Both this compound and 4-[(4-Phenylpiperazin-1-yl)methyl]aniline contain the 4-phenylpiperazine unit. The distinction lies in the presence of a 1-(pyridin-3-yloxyl)-propan-2-ol group connected to the piperazine nitrogen through a propyl linker instead of a methylene linker and an aniline group [].
Compound Description: This piperazine derivative exhibits anticancer, antibacterial, and low toxicity properties. Its binding interactions with bovine serum albumin (BSA) have been studied to understand its pharmacokinetic mechanism [].
Compound Description: The lipophilicity of this series of compounds was investigated using chromatographic and computational methods [].
Relevance: These compounds share the 4-phenylpiperazine moiety with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The difference lies in the attachment of the piperazine nitrogen to the alpha position of a gamma-phthalimidobutyramide group [].
Compound Description: This compound is a potential dopamine D4 receptor imaging agent. It was synthesized via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity [18F]F2 [].
Relevance: Although this compound doesn't directly share the phenylpiperazine moiety with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline, it highlights the use of similar synthetic strategies and the exploration of heterocyclic systems for developing target-specific imaging agents [].
Compound Description: This compound represents another potential dopamine D4 receptor imaging agent. It was synthesized using a labeled benzaldehyde precursor [].
Compound Description: This compound was synthesized and evaluated for its anti-tuberculosis activity. It demonstrated good docking scores with specific tuberculosis-related proteins [].
Relevance: While not directly containing the phenylpiperazine moiety, this compound shares structural similarities with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline, particularly the presence of an aniline group. This comparison highlights the exploration of related structural motifs for targeting similar biological pathways [].
Compound Description: This class of compounds, containing a triazole ring linked to an indolin-2-one core, was synthesized via a one-pot, sequential epoxide azidolysis and copper-catalyzed azide-alkyne cycloaddition reaction [].
Relevance: Although structurally distinct from 4-[(4-Phenylpiperazin-1-yl)methyl]aniline, this class of compounds exemplifies the use of click chemistry approaches, which can also be applied to modify and functionalize the phenylpiperazine moiety [].
(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives
Compound Description: These derivatives were synthesized and tested for their tuberculostatic activity in vitro [].
Relevance: These compounds share the core structure of 4-[(4-Phenylpiperazin-1-yl)methyl]aniline, with the 4-phenylpiperazine moiety connected through a methylene linker. The key difference lies in the replacement of the aniline group with either a 1,3,4-oxadiazole or a 1,2,4-triazole ring system [].
1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines
Compound Description: This series of compounds incorporates a piperazine ring linked to a benzazolone moiety through a complex linker containing a dioxolane ring and an imidazole ring [].
Compound Description: This series of compounds was designed and evaluated as potential antipsychotic agents, targeting anti-dopaminergic and anti-serotonergic activities [].
Relevance: These compounds share the 4-phenylpiperazin-1-yl moiety with 4-[(4-Phenylpiperazin-1-yl)methyl]aniline. The distinction lies in the presence of a butoxy linker connecting the piperazine nitrogen to a benzo[d][1,3]oxathiol-2-one system, and the phenyl ring on the piperazine can be further substituted [].
Source and Classification
This compound is classified under organic compounds, specifically as an aromatic amine due to the presence of the aniline group. It is often synthesized for research purposes in drug development, particularly in the context of central nervous system agents and other therapeutic applications.
Synthesis Analysis
The synthesis of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline typically involves a nucleophilic substitution reaction. The general method can be summarized as follows:
Starting Materials: The synthesis begins with 4-chloromethyl aniline and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a solvent such as dimethylformamide or acetonitrile.
Procedure:
4-Chloromethyl aniline is reacted with 4-phenylpiperazine.
The reaction typically requires heating to promote nucleophilic attack by the piperazine nitrogen on the chloromethyl group.
Purification of the product can be achieved through recrystallization or chromatography.
The yield and purity of the synthesized compound are verified using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure Analysis
The molecular structure of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline consists of:
Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions.
Phenyl Group: Attached to one nitrogen of the piperazine, contributing to its aromatic characteristics.
Aniline Moiety: The presence of the amino group (-NH2) attached to a benzene ring enhances its reactivity.
Structural Data
Molecular Weight: 253.34 g/mol
InChI Key: A unique identifier used for chemical substances.
Boiling Point: Not specifically reported, but it can be inferred based on similar compounds.
Spectroscopic data such as Infrared (IR) and NMR spectra provide insights into functional groups and molecular interactions within the compound.
Chemical Reactions Analysis
The primary reactions involving 4-[(4-Phenylpiperazin-1-YL)methyl]aniline include:
Nucleophilic Substitution: The compound can act as a nucleophile in further reactions with electrophiles, which may lead to various substituted derivatives.
Acylation Reactions: It can undergo acylation to form amides, which are significant in drug development.
Complex Formation: The amino group can form complexes with metal ions, which may influence biological activity.
These reactions are crucial in modifying the compound for enhanced pharmacological properties or for creating derivatives with specific functions.
Mechanism of Action
The mechanism of action for compounds like 4-[(4-Phenylpiperazin-1-YL)methyl]aniline often involves interaction with neurotransmitter receptors in the central nervous system. Specifically, it may act as a serotonin receptor antagonist or modulator, influencing pathways associated with mood regulation and anxiety.
Relevant Data
Studies indicate that piperazine derivatives can exhibit varying degrees of affinity for different receptor subtypes, which is essential for their therapeutic efficacy.
Applications
The applications of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline extend across several fields:
Pharmaceuticals: Primarily explored for its potential as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors.
Research Tools: Used in studies focusing on neuropharmacology and receptor binding assays.
Chemical Intermediates: Serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.
Research continues to explore its full potential, including modifications that could enhance efficacy or reduce side effects associated with existing treatments.
This comprehensive overview highlights the significance of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline in both scientific research and potential therapeutic applications, underscoring its relevance in contemporary medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.